Methyl 4-benzylmorpholine-2-carboxylate

Übersicht

Beschreibung

Molecular Structure Analysis

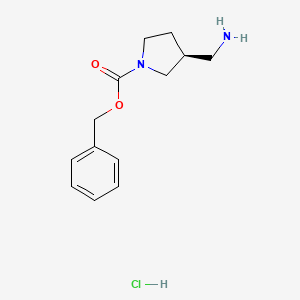

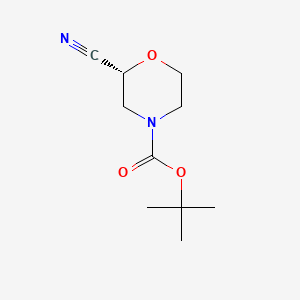

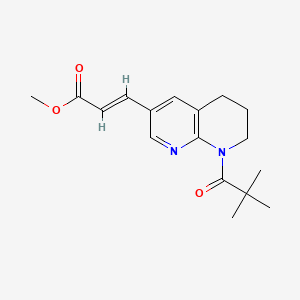

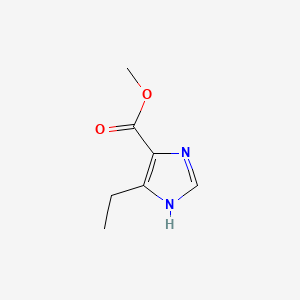

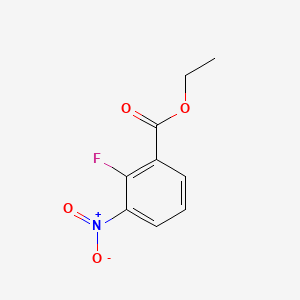

Methyl 4-benzylmorpholine-2-carboxylate has a molecular formula of C13 H17 N O3 . It contains total 35 bond(s); 18 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic) .Physical And Chemical Properties Analysis

Methyl 4-benzylmorpholine-2-carboxylate has a molecular weight of 235.281 .Wissenschaftliche Forschungsanwendungen

Methyl 4-benzylmorpholine-2-carboxylate in Organic Synthesis :

- It serves as a building block in palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids. This process is significant for facilitating C-H activation and C-C coupling sequences in organic synthesis (Giri et al., 2007).

- This compound is instrumental in synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are valuable as new building blocks in drug discovery (Durcik et al., 2020).

Pharmaceutical Research Applications :

- It's used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, crucial for creating reboxetine analogs, which have potential applications in treating depression (Fish et al., 2009).

- As a precursor in the synthesis of anticancer drugs such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) (Gamage et al., 1997).

- In the development of CCR3 chemokine receptor antagonists, which are useful in treating asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

Materials Science :

- Used in the synthesis and characterization of ionic liquids, specifically 4-benzyl-4-methylmorpholinium-based ionic liquids, which have applications in green chemistry and as solvents for biomass (Pernak et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-benzylmorpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHMAJMVQRTGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679106 | |

| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135782-29-5 | |

| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)